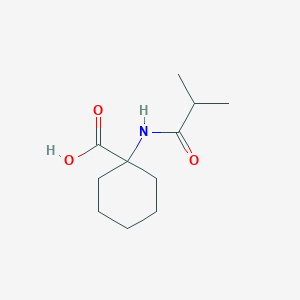
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid (MPCA) is a cyclic organic compound belonging to the class of carboxylic acids. It is a colorless, odorless, and water-soluble compound with a molecular formula of C9H17NO2. MPCA is also known as cyclohexanecarboxamide, 2-methylpropanamide cyclohexylcarboxylic acid, and cyclohexylpropionamide. MPCA has been studied for its potential applications in organic synthesis, drug delivery, and as a potential tool for biomedical research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid involves the conversion of cyclohexanone to cyclohexanecarboxylic acid, followed by amidation with 2-methylpropanamide to yield the final product.
Starting Materials
Cyclohexanone, Sodium hydroxide, Sodium hypochlorite, Hydrochloric acid, 2-Methylpropanamide, Sodium bicarbonate, Sodium chloride, Ethyl acetate, Wate
Reaction
Conversion of cyclohexanone to cyclohexanecarboxylic acid: Cyclohexanone is treated with sodium hydroxide and sodium hypochlorite to yield cyclohexanecarboxylic acid., Amidation with 2-methylpropanamide: Cyclohexanecarboxylic acid is reacted with 2-methylpropanamide in the presence of hydrochloric acid to yield 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid., Workup: The reaction mixture is neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over sodium sulfate, and concentrated to yield the final product.
Applications De Recherche Scientifique
MPCA has been studied for its potential applications in organic synthesis, drug delivery, and as a potential tool for biomedical research. In organic synthesis, MPCA can be used as a chiral building block for the synthesis of a variety of compounds. In drug delivery, MPCA can be used as a carrier molecule to deliver drugs to specific target sites. In biomedical research, MPCA has been studied for its potential use in the development of novel therapeutic agents.
Mécanisme D'action
MPCA is a cyclic organic compound that can act as a weak base and can form hydrogen bonds with other molecules. It can also form hydrogen bonds with proteins, which can be used to facilitate drug delivery. In addition, MPCA can form hydrogen bonds with nucleic acids, which can be used to modulate gene expression.
Effets Biochimiques Et Physiologiques
MPCA has been studied for its potential effects on biochemical and physiological processes. In animal studies, MPCA has been shown to have anti-inflammatory and anti-oxidant properties, as well as to modulate the expression of certain genes. In addition, MPCA has been shown to have an effect on the metabolism of certain drugs, which can be used to enhance their efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPCA in laboratory experiments include its low cost, its water solubility, and its ability to form hydrogen bonds with proteins and nucleic acids. The limitations of using MPCA in laboratory experiments include its instability at high temperatures and its potential for forming undesired side reactions.
Orientations Futures
For research on MPCA include the development of new therapeutic agents based on its structure, the exploration of its potential applications in drug delivery and gene therapy, and the development of new synthetic methods for its synthesis. In addition, further research is needed to better understand the biochemical and physiological effects of MPCA, as well as its potential toxicity.
Propriétés
IUPAC Name |
1-(2-methylpropanoylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8(2)9(13)12-11(10(14)15)6-4-3-5-7-11/h8H,3-7H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKXOAYXQMCMNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1(CCCCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640954 |
Source


|
| Record name | 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |
CAS RN |
652172-80-0 |
Source


|
| Record name | 1-(2-Methylpropanamido)cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

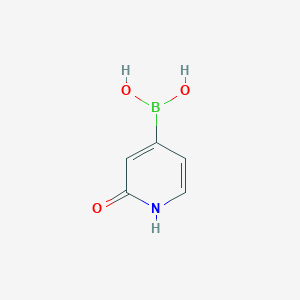
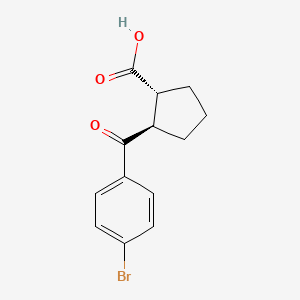
![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)
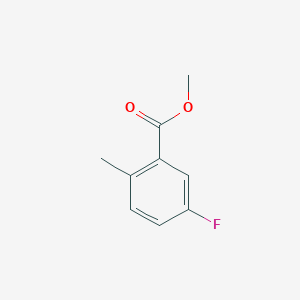
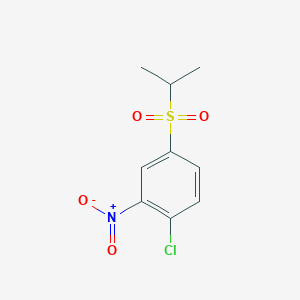
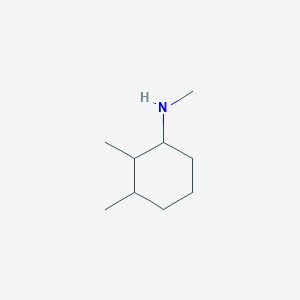
![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)


![6-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]-nicotinonitrile](/img/structure/B1323264.png)
![Benzoic acid, 2-[[(2-bromophenyl)methyl]thio]-](/img/structure/B1323267.png)


![4-[(2,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1323276.png)